6-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione 6-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione
Brand Name: Vulcanchem
CAS No.: 19918-37-7
VCID: VC0008653
InChI: InChI=1S/C6H4ClN3S/c7-3-1-4-5(8-2-3)10-6(11)9-4/h1-2H,(H2,8,9,10,11)
SMILES: C1=C(C=NC2=C1NC(=S)N2)Cl
Molecular Formula: C6H4ClN3S
Molecular Weight: 185.64 g/mol

6-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione

CAS No.: 19918-37-7

VCID: VC0008653

Molecular Formula: C6H4ClN3S

Molecular Weight: 185.64 g/mol

* For research use only. Not for human or veterinary use.

6-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione - 19918-37-7

Description

6-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione is a heterocyclic compound with the molecular formula C6H4ClN3S and a molecular weight of 185.63 g/mol. It belongs to the imidazopyridine class, which has gained attention for its diverse bioactive properties. The structural similarity between fused imidazopyridine heterocyclic ring systems and purines has led to biological investigations to assess their potential therapeutic significance.

This compound has several scientific research applications. It can be used as a building block in the synthesis of more complex heterocyclic compounds. It is also studied for its potential biological activities, including antimicrobial and anticancer properties. Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways. It may also be used in the development of materials with specific properties, such as dyes and catalysts.

Similar compounds include imidazole, a simpler structure with broad applications in pharmaceuticals and agrochemicals; 2-mercaptoimidazole, known for its antioxidant properties; and benzimidazole, widely used in medicinal chemistry for its antiparasitic and antifungal activities. The uniqueness of 6-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted research applications.

CAS No. 19918-37-7
Product Name 6-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione
Molecular Formula C6H4ClN3S
Molecular Weight 185.64 g/mol
IUPAC Name 6-chloro-1,3-dihydroimidazo[4,5-b]pyridine-2-thione
Standard InChI InChI=1S/C6H4ClN3S/c7-3-1-4-5(8-2-3)10-6(11)9-4/h1-2H,(H2,8,9,10,11)
Standard InChIKey ZFZGPYPUGZLRQB-UHFFFAOYSA-N
SMILES C1=C(C=NC2=C1NC(=S)N2)Cl
Canonical SMILES C1=C(C=NC2=C1NC(=S)N2)Cl
Synonyms 6-chloro-1H-imidazo[4,5-b]pyridine-2(3H)-thione
PubChem Compound 2113902
Last Modified Sep 13 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator